7-Chloroquinazolin-2(1H)-one: Chemical Structure, Synthesis, and Pharmacological Applications in Drug Discovery
7-Chloroquinazolin-2(1H)-one: Chemical Structure, Synthesis, and Pharmacological Applications in Drug Discovery
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics. Among its functionalized derivatives, 7-chloroquinazolin-2(1H)-one (CAS: 60610-14-2) has emerged as a critical active pharmaceutical ingredient (API) intermediate and a versatile building block in rational drug design. The presence of the electron-withdrawing chlorine atom at the 7-position fundamentally alters the electronic distribution of the bicyclic system, enhancing its binding affinity within the hydrophobic pockets of target kinases. This technical whitepaper explores the structural properties, mechanistic synthesis, and pharmacological utility of 7-chloroquinazolin-2(1H)-one, providing self-validating protocols for both its chemical synthesis and biological evaluation.
Structural Characterization & Physicochemical Profile
The molecular architecture of 7-chloroquinazolin-2(1H)-one consists of a fully conjugated bicyclic system—a pyrimidine-2-one ring fused to a chlorobenzene ring. The compound exhibits lactam-lactim tautomerism at the 2-position, though the lactam (2(1H)-one) form predominates under physiological conditions due to the thermodynamic stability of the amide-like resonance.
The 7-chloro substitution exerts a strong inductive effect (-I), which modulates the pKa of the N1 and N3 nitrogen atoms. This electronic modulation is critical for optimizing the hydrogen-bonding interactions required for ATP-competitive binding in kinase hinge regions [1, 2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 7-Chloroquinazolin-2(1H)-one |
| CAS Registry Number | 60610-14-2 |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| SMILES String | O=C1NC2=C(C=CC(Cl)=C2)C=N1 |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
| Hydrogen Bond Donors | 1 (N1-H) |
| Hydrogen Bond Acceptors | 2 (C=O, N3) |
Mechanistic Synthesis & Chemical Logic
The synthesis of fully aromatic quinazolin-2(1H)-ones is traditionally achieved via multi-step processes. However, a highly atom-economical approach utilizes the cyclocondensation of 2-amino-4-chlorobenzaldehyde with urea .
Causality of Experimental Choices
-
Precursor Selection: 2-amino-4-chlorobenzaldehyde provides both the necessary carbon framework and the internal nucleophile (the primary aromatic amine). Urea acts as a dual-functional reagent, supplying the C2 carbonyl and the N3 nitrogen.
-
Microwave Irradiation: Conventional thermal heating often results in side reactions (e.g., polymerization or degradation) and requires extended reaction times. Microwave irradiation provides uniform volumetric heating, accelerating the initial nucleophilic attack and subsequent dehydration steps. This drastically reduces the reaction time from hours to minutes while maximizing the yield of the target scaffold.
-
Acid Catalysis: A catalytic amount of glacial acetic acid protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating the initial formation of the Schiff base (imine) intermediate.
Fig 1: Microwave-assisted cyclocondensation workflow for 7-chloroquinazolin-2(1H)-one synthesis.
Protocol 1: Microwave-Assisted Synthesis
This protocol is designed as a self-validating system; the visual precipitation in Step 4 and the specific NMR shifts in Step 6 confirm the success of the cyclization.
-
Preparation: In a 10 mL microwave-safe reaction vial, intimately mix 2-amino-4-chlorobenzaldehyde (10.0 mmol, 1.56 g) and urea (15.0 mmol, 0.90 g).
-
Activation: Add 3 drops of glacial acetic acid to the solid mixture to serve as an acid catalyst.
-
Irradiation: Seal the vial and place it in a dedicated laboratory microwave synthesizer. Irradiate at 300 W, maintaining a constant temperature of 120°C for 12 minutes.
-
Workup: Allow the vessel to cool to room temperature. Add 20 mL of ice-cold distilled water to the crude melt and stir vigorously for 10 minutes. The unreacted urea will dissolve, leaving the crude product as a precipitate.
-
Purification: Filter the solid under vacuum. Wash the filter cake with cold water (2 × 10 mL) followed by cold ethanol (5 mL). Recrystallize from hot ethanol to yield the pure product.
-
Validation: Confirm the structure via ¹H-NMR (DMSO-d₆). The successful cyclization is validated by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic quinazoline C4-H singlet at ~9.0 ppm, alongside the lactam N-H broad singlet at ~11.5 ppm.
Pharmacological Relevance in Oncology
Quinazoline derivatives are foundational to modern targeted oncology. While 4-anilinoquinazolines (e.g., gefitinib, erlotinib) are classic Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazolin-2(1H)-one core has recently gained traction in the development of allosteric inhibitors and novel targeted therapies [3].
Recent patent literature highlights the use of functionalized quinazoline derivatives, specifically those utilizing the 7-chloroquinazolin-2(1H)-one building block, as potent inhibitors of the KRAS G12C mutation [4]. The 7-chloro substituent is highly lipophilic and perfectly sized to occupy the Switch-II pocket (S-IIP) of the KRAS protein, stabilizing the inactive GDP-bound state and preventing downstream effector binding.
Fig 2: Pharmacological inhibition of EGFR and KRAS G12C pathways by quinazoline derivatives.
Experimental Protocols for Biological Evaluation
To validate the efficacy of synthesized 7-chloroquinazolin-2(1H)-one derivatives, a robust biochemical assay is required. The following Homogeneous Time-Resolved Fluorescence (HTRF) protocol measures the compound's ability to inhibit nucleotide exchange in KRAS G12C.
Protocol 2: In Vitro KRAS G12C Nucleotide Exchange Assay
Causality: Because KRAS G12C inhibitors often bind covalently to the mutant cysteine (Cys12) or interact deeply within the allosteric pocket, a pre-incubation step is mandatory to allow the compound to reach thermodynamic equilibrium before initiating the exchange reaction.
-
Protein Preparation: Dilute recombinant, GDP-loaded KRAS G12C protein to a final working concentration of 10 nM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.05% Tween-20).
-
Compound Incubation: Prepare a 10-point, 3-fold serial dilution of the quinazoline derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume microplate. Add 5 µL of the KRAS G12C protein solution. Centrifuge briefly and incubate at room temperature for 120 minutes.
-
Nucleotide Exchange Initiation: Prepare a detection mix containing the exchange factor SOS1 (50 nM final) and fluorescently labeled GTP (e.g., BODIPY-FL-GTP, 100 nM final). Add 5 µL of this mix to the pre-incubated wells to initiate the reaction.
-
Detection: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX) in fluorescence polarization mode (Excitation: 480 nm, Emission: 520 nm) continuously for 30 minutes.
-
Data Analysis: Calculate the initial velocity of nucleotide exchange for each well. Normalize the data against DMSO controls (0% inhibition) and no-protein controls (100% inhibition). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀ value.
References
-
Das, et al. "Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery." Anti-Cancer Agents in Medicinal Chemistry, 2020. Available at:[Link]
- Google Patents. "AU2024219455A1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as KRAS G12C inhibitors for treating lung, pancreatic or colorectal cancer.
